

Avotaciclib memory requirement solutions

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Compound Focus: Avotaciclib

CAS No.: 1983983-41-0

Cat. No.: S3612582

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Avotaciclib Technical Profile

For quick reference, here are the key physicochemical and biological characteristics of **Avotaciclib**.

Property	Specification	Source / Assay
Molecular Formula	C ₁₃ H ₁₁ N ₇ O (Free base)	DrugBank [1]
Molecular Weight	281.28 g/mol (Free base)	DrugBank [1]
Solubility (In Vitro)	May dissolve in DMSO; may require solubilizing agents (Tween 80, PEG300, cyclodextrins) for aqueous solutions.	InvivoChem [2]
Mechanism of Action	Cyclin-dependent kinase 1 (CDK1) inhibitor	DrugBank [1]
Primary Research Applications	Pancreatic cancer, Glioblastoma, Colorectal cancer, Ovarian cancer (research use)	AdisInsight, Recent Publications [3] [4] [5]
Storage (Powder)	-20°C (3 years) or 4°C (2 years), in a sealed, protected environment away from light and moisture.	InvivoChem [2]
Storage (Solution)	-80°C (6 months) or -20°C (1 month)	InvivoChem [2]

Experimental Troubleshooting & FAQs

Q1: How do I prepare a stock solution of Avotaciclub?

The preparation of a stable stock solution is critical. **Avotaciclub** has limited water solubility and typically requires DMSO as a primary solvent.

- **Recommended Protocol (from supplier):**

- **Calculate Mass:** Use the molecular weight (281.28 g/mol for free base; 317.73 g/mol for hydrochloride salt) to calculate the mass needed for your desired concentration (e.g., 10 mM or 25 mM).
- **Primary Solvent:** Dissolve the powder in a small volume of **DMSO** to create a concentrated stock solution (e.g., 25 mg/mL).
- **Working Solution for *In Vitro* Assays:** Dilute the DMSO stock into your cell culture medium. Ensure the final DMSO concentration is non-cytotoxic (typically $\leq 0.1-0.5\%$).
- **Working Solution for *In Vivo* Studies:** Further dilute the DMSO stock into an appropriate injectable formulation. One cited formulation is:
 - **Injection Formulation 2:** DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [2].
- **Aliquot and Store:** Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C or -20°C as indicated [2].

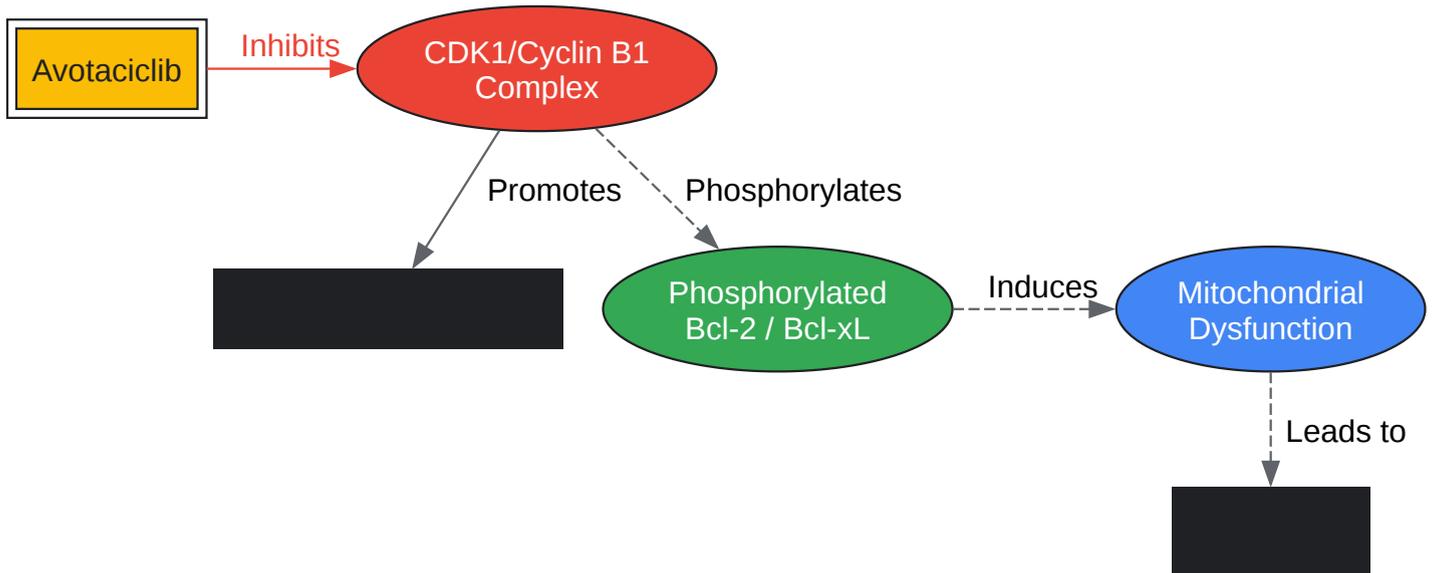
Q2: My cell viability assay shows unexpected results. What could be the issue?

Several factors related to the drug's biology and handling can affect assay outcomes.

- **Potential Cause 1: Incorrect Dosing.** **Avotaciclub** is a CDK1 inhibitor, and its effects are concentration-dependent. Ensure you are using a clinically relevant concentration range. Cited studies in ovarian cancer used **Avotaciclub** at a concentration of **10 μM** to inhibit CDK1 and study its pro-apoptotic role [5].
- **Potential Cause 2: Solvent Cytotoxicity.** High concentrations of DMSO from the stock solution can be toxic to cells. Always include a vehicle control (e.g., culture medium with the same final DMSO concentration as your treated groups) to rule out solvent effects.
- **Potential Cause 3: Instability of Solution.** Repeated freezing and thawing of the stock solution can degrade the compound. Always use fresh aliquots when possible.
- **Potential Cause 4: Cell Line Specificity.** Response to **Avotaciclub** can vary based on the cancer type and the cellular levels of CDK1. It has been noted to be particularly relevant in cancers where CDK1 is strongly expressed, such as pancreatic cancer [2].

Q3: What is the core mechanism of Avotaciclub I should investigate?

Your research should focus on its primary target, CDK1, and the subsequent impact on the cell cycle and apoptosis. The diagram below illustrates the key pathway.



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*Diagram: Proposed Pro-apoptotic Mechanism of **Avotaciclib** via CDK1 Inhibition. **Avotaciclib** inhibits CDK1, a key driver of cell division. In some resistant cancer cells, this inhibition can also trigger a pro-apoptotic signal, leading to phosphorylation of anti-apoptotic proteins like Bcl-2, mitochondrial dysfunction, and cell death [5].*

Experimental Protocol: Investigating Apoptotic Effects

This protocol is adapted from a recent study that used **Avotaciclib** to overcome paclitaxel resistance in ovarian cancer cells [5].

- **1. Cell Treatment:**
 - Culture your chosen cell lines (e.g., paclitaxel-resistant ovarian cancer cells like SKOV3-TR).
 - Treat cells with **Avotaciclib** (e.g., 10 μ M) for a defined period (e.g., 24-48 hours). Include a vehicle control (DMSO).
- **2. Assess Apoptosis (Flow Cytometry):**
 - Harvest treated and control cells.

- Stain cells with **Annexin V-FITC** and **Propidium Iodide (PI)** according to the manufacturer's instructions.
- Analyze using a flow cytometer. Annexin V-positive/PI-negative cells indicate early apoptosis; Annexin V-positive/PI-positive cells indicate late apoptosis/necrosis.
- **3. Analyze Key Proteins (Western Blot):**
 - Lyse cells and extract total protein.
 - Perform Western blotting to detect:
 - **Cleaved PARP:** A hallmark of apoptosis.
 - **Phospho-Bcl-2 (S70) & Phospho-Bcl-xL (S62):** Key markers of CDK1-mediated pro-apoptotic signaling.
 - **Total CDK1 and Phospho-CDK1 (Y15):** To confirm inhibition of CDK1 activity.
- **4. Measure Mitochondrial Membrane Potential ($\Delta\Psi_m$):**
 - Stain treated cells with **TMRE (Tetramethylrhodamine Ethyl Ester)**.
 - Analyze by flow cytometry. A decrease in TMRE fluorescence indicates loss of $\Delta\Psi_m$, a key event in apoptosis.

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